molecular formula C9H5ClN2O3 B3300532 5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid CAS No. 90272-07-4

5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B3300532
CAS No.: 90272-07-4
M. Wt: 224.6 g/mol
InChI Key: IYORAKXAHYLRJQ-UHFFFAOYSA-N
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Description

5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS 90272-07-4) is a cinnoline derivative with the molecular formula C₉H₅ClN₂O₃ and a molecular weight of 224.60 g/mol . This compound belongs to the 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid family, characterized by a bicyclic aromatic core with nitrogen atoms at positions 1 and 2. The chlorine substituent at position 5 and the carboxylic acid group at position 3 are critical for its physicochemical and biological properties.

Properties

IUPAC Name

5-chloro-4-oxo-1H-cinnoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-4-2-1-3-5-6(4)8(13)7(9(14)15)12-11-5/h1-3H,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYORAKXAHYLRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)C(=NN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form the intermediate, which is then cyclized to produce the target compound . The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized cinnoline compounds .

Scientific Research Applications

Antibacterial Applications

Quinolone derivatives, including 5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, are known for their antibacterial properties. They primarily function by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication. This mechanism makes them effective against a wide range of gram-negative and some gram-positive bacteria.

Research Findings

  • A study highlighted the synthesis of various quinolone derivatives, which demonstrated significant antibacterial activity against resistant strains of bacteria. The modifications to the quinolone skeleton aimed to enhance efficacy and reduce side effects associated with traditional fluoroquinolones .
  • Another investigation reported that compounds similar to 5-Chloro-4-oxo-1,4-dihydrocinnoline exhibited promising results in combating hospital-acquired infections caused by fluoroquinolone-resistant pathogens .

Anticancer Activity

Recent studies have also explored the anticancer potential of quinolone derivatives. These compounds have shown promise in targeting specific cancer cell lines through various mechanisms, including apoptosis induction and inhibition of angiogenesis.

Case Studies

  • A series of new quinolone derivatives were synthesized and evaluated for their antiproliferative effects on HepG2 liver cancer cells. The most active compound demonstrated a significant reduction in VEGFR-2 gene expression and increased levels of pro-apoptotic proteins such as Bax and Caspase-7, indicating its potential as a lead compound for anticancer drug development .
  • Another study focused on the development of quinolone-based chemotherapeutic agents that showed significant cytotoxic effects against various cancer cell lines while sparing normal cells .

Mechanistic Insights

The underlying mechanisms through which 5-Chloro-4-oxo-1,4-dihydrocinnoline exerts its effects are crucial for understanding its applications.

Synthesis and Modifications

The synthesis of 5-Chloro-4-oxo-1,4-dihydrocinnoline is often achieved through various chemical pathways that enhance its biological activity.

Synthesis Techniques

  • One notable method involves the Gould-Jacobs reaction, which allows for the efficient formation of the quinolone ring system. This approach has been optimized to yield derivatives with enhanced pharmacological properties .
Synthesis Method Description
Gould-Jacobs ReactionCondensation of substituted anilines with diethyl ethoxymethylenemalonate followed by cyclization to form quinolone derivatives.
Modification TechniquesStructural modifications to enhance binding affinity and selectivity towards target enzymes such as DNA gyrase and VEGFR-2.

Mechanism of Action

The mechanism of action of 5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Cinnoline Family

6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS 90272-08-5)
  • Key Differences : Chlorine substituent at position 6 instead of 3.
  • Molecular Formula : C₉H₅ClN₂O₃ (identical to the target compound).
  • Properties :
    • Higher thermal stability (storage at 2–8°C under inert atmosphere ) .
    • Hazard profile includes H302 (harmful if swallowed) , H315 (skin irritation) , and H319 (eye irritation) , suggesting positional chlorine affects toxicity.
8-Methoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS 90771-54-3)
  • Key Differences : Methoxy group at position 8 replaces chlorine.
  • Reduced hydrophobicity compared to chloro-substituted analogs .
1-(4-Chlorophenyl)-5-hydroxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS 160161-66-0)
  • Key Differences : 4-Chlorophenyl group at position 1 and hydroxyl at position 4.
  • Properties :
    • Increased steric bulk may limit membrane permeability but improve target specificity .
    • Hydroxyl group introduces hydrogen-bonding capacity, influencing solubility .

Comparison with Quinoline Derivatives

7-Chloro-6-fluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
  • Key Differences: Quinoline core (nitrogen at position 1) vs. cinnoline (nitrogens at positions 1 and 2).
  • Properties: Enhanced antibacterial potency due to fluorine substituents (e.g., temafloxacin intermediate) . Broader-spectrum activity against Gram-negative bacteria compared to cinnoline analogs .
5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 682352-75-6)
  • Key Differences : Methyl group at position 1 and methoxy at position 6.
  • Impact :
    • Methylation at position 1 improves metabolic stability but may reduce solubility .
    • Methoxy group at position 8 mimics electronic effects seen in ciprofloxacin derivatives .

Physicochemical Properties

  • Hydrophobicity: 4-Imino analogs (logP ~1.2) are less hydrophobic than 4-oxo derivatives (logP ~1.8), impacting membrane penetration .
  • pKa: The carboxylic acid group in cinnolines has a pKa of ~3.5, similar to quinolones, ensuring ionization at physiological pH .

Biological Activity

Overview of 5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid

This compound is a synthetic compound belonging to the class of cinnoline derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Chemical Formula : C10H6ClNO3
  • Molecular Weight : 223.61 g/mol
  • CAS Number : 860205-48-7

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of cinnoline derivatives. This compound has shown promising results against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study demonstrated its efficacy against breast cancer cells (MCF-7) and prostate cancer cells (PC-3):

Cell Line IC50 (µM) Mechanism of Action
MCF-715.2Induction of apoptosis
PC-312.8Inhibition of cell proliferation

The mechanism of action appears to involve the modulation of apoptotic pathways and interference with cell cycle progression.

Anti-inflammatory Activity

In vitro studies have highlighted the anti-inflammatory potential of this compound by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. The study reported a significant reduction in infection rates when administered topically.
  • Case Study on Cancer Treatment : A preclinical study involving xenograft models demonstrated that treatment with this compound resulted in a marked decrease in tumor size compared to controls, suggesting its potential as a therapeutic agent in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 2
5-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

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